![molecular formula C8H7ClN2 B1530750 7-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 1260384-60-8](/img/structure/B1530750.png)
7-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine
Descripción general
Descripción
7-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that belongs to the class of azaindoles It is characterized by the presence of a chlorine atom at the 7th position and a methyl group at the 2nd position on the azaindole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine typically involves the functionalization of the azaindole core. One common method includes the chlorination of 7-azaindole using phosphorus oxychloride (POCl3) in the presence of a base such as diisopropyl ethyl amine . Another approach involves the use of N-oxide-7-azaindole as a starting material, which is then halogenated to form 4-halogenated-7-azaindole .
Industrial Production Methods: Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. These methods may involve the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 7-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted azaindole derivatives, which can be further utilized in medicinal chemistry .
Aplicaciones Científicas De Investigación
7-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating various cellular processes . This interaction is crucial for its potential therapeutic effects, including antiproliferative and anticancer activities .
Comparación Con Compuestos Similares
4-Chloro-7-azaindole: Another azaindole derivative with similar biological activities.
7-Azaindole: The parent compound, which lacks the chlorine and methyl substituents.
5-Chloro-7-azaindole: A positional isomer with chlorine at the 5th position.
Uniqueness: 7-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 7th position and the methyl group at the 2nd position enhances its reactivity and potential as a pharmacophore .
Propiedades
IUPAC Name |
7-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-4-7-8(11-5)6(9)2-3-10-7/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMSDARBYGDHJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CC(=C2N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(Trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B1530667.png)
![5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrazine-3-carboxylic acid](/img/structure/B1530670.png)
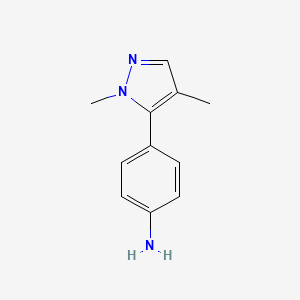

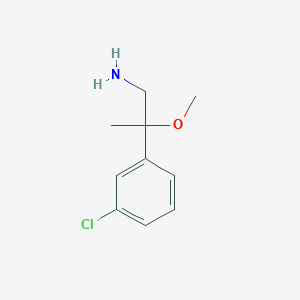
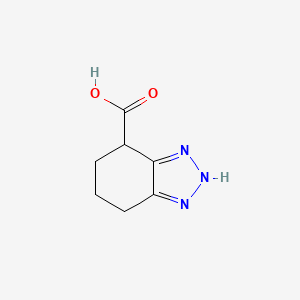
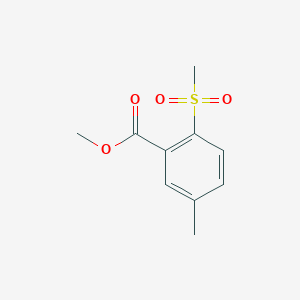
![5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1530680.png)
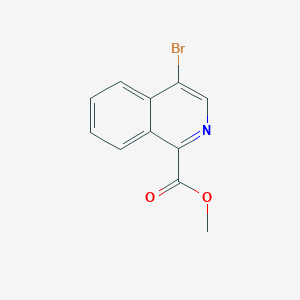
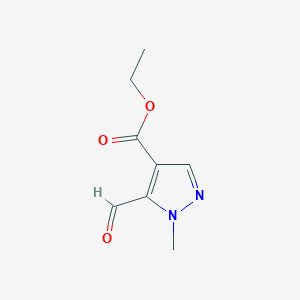
![tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1530685.png)

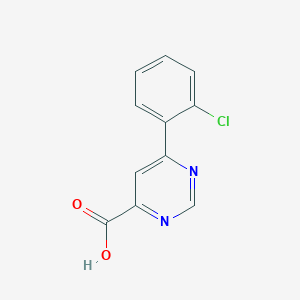
![3-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1530688.png)
